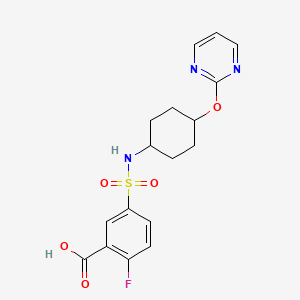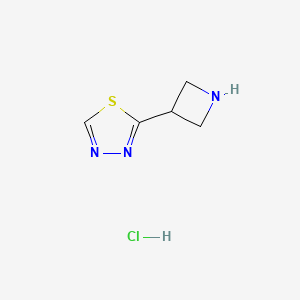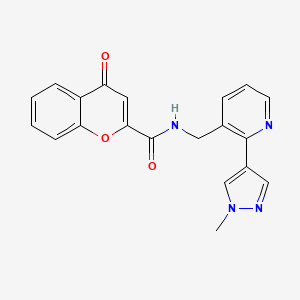
1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. This inhibition may lead to the activation of genes that promote apoptosis or inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for research on 1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with in cells. Another direction is to optimize its use as an anti-cancer agent by testing its efficacy in different cancer cell lines and in animal models. Additionally, its potential use as an anti-inflammatory agent could be further explored, as well as its potential to inhibit angiogenesis. Overall, 1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Synthesis Methods
The synthesis of 1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been achieved using different methods, including the reaction of 1-(4-cyanophenyl)-3-phenylthiourea with ethyl chloroformate and triethylamine, and the reaction of 1-(4-cyanophenyl)-3-phenylthiourea with phenyl isocyanate. These methods have been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
1-(4-cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-12-6-8-13(9-7-12)19-17(23)20-15-11-21(16(15)22)14-4-2-1-3-5-14/h1-9,15H,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJSJZFNHCROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)


![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)
![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

